molecular formula C10H13N3S B603310 N1-(benzo[d]isothiazol-3-yl)propane-1,3-diamine CAS No. 907597-01-7

N1-(benzo[d]isothiazol-3-yl)propane-1,3-diamine

Cat. No.: B603310
CAS No.: 907597-01-7
M. Wt: 207.3g/mol
InChI Key: VRVDRAICPPGXKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(Benzo[d]isothiazol-3-yl)propane-1,3-diamine is a diamine derivative featuring a benzoisothiazole moiety linked to a propane-1,3-diamine backbone. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and material science. The benzoisothiazole group is notable for its heterocyclic aromaticity, which enhances binding affinity to biological targets such as kinases and receptors .

Properties

IUPAC Name

N'-(1,2-benzothiazol-3-yl)propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3S/c11-6-3-7-12-10-8-4-1-2-5-9(8)14-13-10/h1-2,4-5H,3,6-7,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVDRAICPPGXKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2)NCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for N1-(benzo[d]isothiazol-3-yl)propane-1,3-diamine involves the reaction of benzo[d]isothiazole with propane-1,3-diamine under specific conditions. For example, this compound (600 mg, 2.8 mmol) can be combined with 4’-methoxy-biphenyl-4-carboxaldehyde (614 mg, 2.8 mmol) in 1,2-dichloroethane (20 mL) and treated with sodium triacetoxyborohydride (1.2 g, 5.7 mmol) and acetic acid (160 µL, 5.6 mmol) .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the compound is often produced in specialized chemical manufacturing facilities.

Chemical Reactions Analysis

Types of Reactions

N1-(benzo[d]isothiazol-3-yl)propane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Antiviral Activity

N1-(benzo[d]isothiazol-3-yl)propane-1,3-diamine has been investigated for its potential antiviral properties. A study highlighted its efficacy in inhibiting the replication of the Hepatitis C virus (HCV). The compound demonstrated significant antiviral activity, suggesting its potential as a therapeutic agent in treating viral infections .

Antimicrobial Properties

Research indicates that derivatives of benzothiazole compounds exhibit antimicrobial activity. This compound has shown promise in combating various bacterial strains. A study conducted on several benzothiazole derivatives found that modifications to the benzothiazole structure enhanced their antimicrobial effectiveness .

Neuroprotective Effects

The compound has also been explored for its neuroprotective effects, particularly in the context of neurodegenerative diseases. A series of synthesized derivatives were tested for their ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegeneration. Several compounds demonstrated significant inhibitory activity, indicating potential applications in treating conditions like Alzheimer’s and Parkinson’s diseases .

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, this compound was tested against HCV. The results showed a dose-dependent inhibition of viral replication, with IC50 values indicating effective concentrations for therapeutic use. This study suggests that further exploration could lead to the development of new antiviral medications based on this compound.

Case Study 2: Antimicrobial Testing

A comprehensive antimicrobial assay was conducted using this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics, highlighting its potential as an alternative antimicrobial agent.

Data Tables

Application AreaFindingsReference
AntiviralInhibits HCV replication
AntimicrobialEffective against S. aureus and E. coli
NeuroprotectionInhibits MAO activity

Mechanism of Action

The mechanism of action of N1-(benzo[d]isothiazol-3-yl)propane-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

K137-E4 (N1-(4,5,6,7-Tetrabromo-1H-benzimidazole-2-yl)-propane-1,3-diamine derivative)
  • Structure : Features a tetrabromo-benzimidazole group instead of benzoisothiazole.
  • Activity : Exhibits potent CK2 inhibition (IC50 = 25 nM) with improved selectivity over the parent compound K137 (IC50 = 130 nM). The brominated benzimidazole enhances kinase selectivity, whereas benzoisothiazole derivatives may prioritize different targets .
N1-(Pyridin-2-yl)propane-1,3-diamine Derivatives
  • Example: Compound 22 (2-Acetamido-N-[3-(pyridin-2-ylamino)propyl]benzo[d]thiazole-6-carboxamide).
  • Structure : Pyridine substituent linked to propane-1,3-diamine.
  • Application: Used in antimicrobial agent synthesis.
Chloroquinoline Derivatives
  • Example: N1-(7-Chloroquinoline-4-yl)propane-1,3-diamine.
  • Activity: Demonstrates antimicrobial and cytotoxic properties. The chloroquinoline moiety contributes to DNA intercalation, a mechanism distinct from benzoisothiazole’s kinase modulation .
Ziprasidone-Related Compounds
  • Example : USP Ziprasidone Related Compound B (contains benzoisothiazole-piperazine-ethyl groups).
  • Application : Antipsychotic drug derivatives. The benzoisothiazole here is part of a larger pharmacophore, highlighting its role in central nervous system targeting compared to simpler diamine analogs .

Selectivity and Multi-Target Potential

  • BNOS Inhibitors: Compounds like N1-(3-(1H-imidazol-1-yl)-1,2,4-thiadiazol-5-yl)-N3-(benzo[d][1,3]dioxol-5-ylmethyl)propane-1,3-diamine target hepatocyte nitric oxide synthase (NOS). The benzoisothiazole analog’s sulfur atom may enhance metal-binding capacity compared to dioxolane or imidazole groups .

Data Tables

Table 1: Key Structural and Functional Differences

Compound Name Core Substituent Key Activity/Application IC50/Selectivity Notes Source ID
N1-(Benzo[d]isothiazol-3-yl)propane-1,3-diamine Benzoisothiazole Kinase inhibition, CNS targets High CK2 selectivity
K137-E4 Tetrabromo-benzimidazole CK2 inhibition IC50 = 25 nM
N1-(Pyridin-2-yl)propane-1,3-diamine Pyridine Antimicrobial synthesis Improved solubility
N1-(7-Chloroquinolin-4-yl)propane-1,3-diamine Chloroquinoline Antimicrobial, cytotoxic DNA intercalation mechanism
N1-(6-Methoxypyrimidin-4-yl)propane-1,3-diamine Methoxypyrimidine Agrochemicals, material science ≥95% purity

Biological Activity

N1-(benzo[d]isothiazol-3-yl)propane-1,3-diamine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anti-inflammatory, anti-cancer, and antiviral properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure that includes a benzo[d]isothiazole moiety linked to a propane-1,3-diamine. This structure is critical for its biological activity, influencing its interaction with various biological targets.

Anti-inflammatory Properties

Research indicates that derivatives of benzo[d]isothiazol-3-yl-benzamidine exhibit significant anti-inflammatory effects. A study demonstrated that these derivatives reduced the production of pro-inflammatory markers such as nitric oxide (NO), prostaglandin E2 (PGE2), and matrix metalloproteinase-3 (MMP-3) in human chondrocyte cultures. Specifically, compounds derived from N-benzothiazol-3-yl-benzamidine showed enhanced protective effects against IL-1beta-induced damage in osteoarthritic models .

CompoundIC50 (µM)Effect on NO ProductionEffect on PGE2 Production
6a25DecreasedDecreased
6b15DecreasedDecreased
6d10Significant decreaseSignificant decrease

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study highlighted the potential of arylpiperazine derivatives, including those containing benzo[d]isothiazole moieties, in targeting prostate cancer cells. The derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the structure can enhance their efficacy .

Cell LineCompoundIC50 (µM)
Prostate Cancer6a12
Breast Cancer6b8
Lung Cancer6d5

Antiviral Activity

Recent studies have explored the antiviral potential of this compound against viruses such as Dengue virus. Inhibitory assays against the DENV NS2BNS3 protease revealed that several derivatives exhibited low micromolar IC50 values, indicating promising antiviral activity .

CompoundIC50 (µM)Mechanism of Action
BIT Derivative 12.5Protease inhibition
BIT Derivative 23.0Protease inhibition

Case Studies

Case Study 1: Anti-inflammatory Effects in Osteoarthritis
In a controlled laboratory setting, researchers evaluated the anti-inflammatory effects of N-benzothiazol-3-yl-benzamidine derivatives on human chondrocytes exposed to inflammatory cytokines. The study found that certain derivatives significantly reduced inflammatory markers and protected cartilage integrity.

Case Study 2: Anticancer Activity Against Prostate Cancer
A series of experiments were conducted using prostate cancer cell lines treated with various concentrations of this compound derivatives. The results showed a dose-dependent reduction in cell viability, highlighting the compound's potential as a therapeutic agent.

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